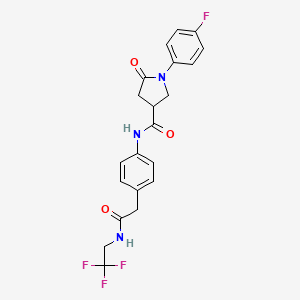

![molecular formula C20H18ClN3O B2886421 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-01-7](/img/structure/B2886421.png)

1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

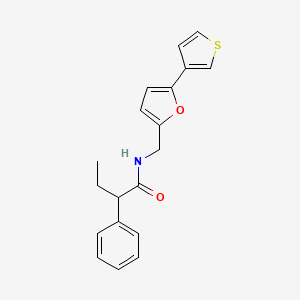

The compound “1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . The presence of a chlorophenyl group and a phenyl group indicates that this compound may have interesting chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and pyrrole rings, and the attachment of the phenyl groups . The exact method would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazine) could contribute to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The presence of the amide group (-CONH2) could make it a potential participant in various chemical reactions . The chlorophenyl group might also be reactive under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Antitubercular Activity

This compound is a pyrazinamide analogue and has shown significant activity against Mycobacterium tuberculosis H37Rv . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .

Organic Synthesis

The compound can be synthesized using the Yamaguchi reaction , which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine . This method yields N-(4-chlorophenyl)pyrazine-2-carboxamides in 81% yield .

Antioxidant Activity

Imidazole containing compounds, which include this compound, have been synthesized and evaluated for their antioxidant activity . They have been tested using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Catecholase Activity

Imidazo[1,2-a]pyridine derivatives, which include this compound, have been used in combination with copper (II) salts to catalyze the oxidation of catechol to o-quinone . This reaction is a biological process with diverse applications in many fields .

Drug Development

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Therefore, this compound could potentially be used in the development of new drugs .

Biological Research

This compound could be used to study liver toxicity prevention and mechanisms of resistance . It could also be used to form polymeric copper complexes, create pyrazine carboxamide scaffolds useful as FXs inhibitors, and as a component of mycobacteria identification kits .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a major global health problem .

Mode of Action

The active moiety of this compound is thought to be pyrazinoic acid (POA) . POA disrupts membrane energetics and inhibits membrane transport function at acidic pH in Mycobacterium tuberculosis . This interaction with its target results in the disruption of essential bacterial functions, leading to the death of the bacteria .

Pharmacokinetics

They can cross inflamed meninges, making them an essential part of the treatment for tuberculous meningitis . These compounds are metabolized by the liver and excreted by the kidneys .

Result of Action

The compound exhibits bactericidal activity, able to kill dormant forms of Mycobacterium tuberculosis . It is especially effective in combination with other antitubercular drugs like rifampicin . The compound and its analogs have shown promising activity against Mycobacterium tuberculosis H37Rv .

Action Environment

The compound acts in an acidic environment, which is typical of the granulomatous lesions where Mycobacterium tuberculosis resides . This unique property allows the compound to target and kill dormant bacteria that are less susceptible to other antitubercular drugs .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIROUBZOSQAKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)

![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)

![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)

![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)